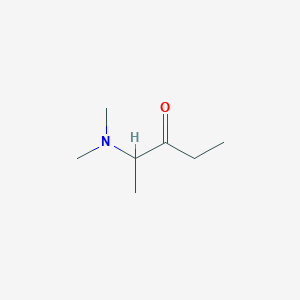
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a naphthalene ring, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dimethyl-5-aminobenzenesulfonic acid. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo compound.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce additional sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust in acidic medium.
Substitution Reactions: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various sulfonated or desulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This cleavage can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthalenesulfonic acid, 6-((2,4-dimethyl-5-sulfonylphenyl)azo)-4-hydroxy-
- 1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-5-hydroxy-
Uniqueness
1-Naphthalenesulfonic acid, 3-((2,4-dimethyl-5-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4-hydroxy- is unique due to its specific substitution pattern on the naphthalene ring and the presence of both sulfooxyethyl and sulfonyl groups. These structural features contribute to its distinct chemical properties and applications, particularly in the field of dye chemistry.
Propiedades
Número CAS |
67828-18-6 |
|---|---|
Fórmula molecular |
C20H20N2O10S3 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
3-[[2,4-dimethyl-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O10S3/c1-12-9-13(2)18(33(24,25)8-7-32-35(29,30)31)10-16(12)21-22-17-11-19(34(26,27)28)14-5-3-4-6-15(14)20(17)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
Clave InChI |
SWPLODLAJSGBPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)CCOS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)

![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)


![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)

